3-(Phenoxymethyl)benzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(phenoxymethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJSNXMTGDBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594664 | |
| Record name | 3-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-22-8 | |
| Record name | 3-(Phenoxymethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenoxymethyl Benzoyl Chloride
Precursor Synthesis Routes to 3-(Phenoxymethyl)benzoic Acid
The primary precursor for 3-(phenoxymethyl)benzoyl chloride is 3-(phenoxymethyl)benzoic acid. Its synthesis can be achieved through several routes, including phthalide-based condensation reactions and alternative derivatization strategies.
Phthalide-Based Condensation Reactions
One established method for the synthesis of phenoxymethyl (B101242) benzoic acids involves the condensation of phthalide (B148349) with a phenoxide. In the case of 3-(phenoxymethyl)benzoic acid, this would involve the reaction of phthalide with sodium phenoxide. The reaction typically proceeds by nucleophilic attack of the phenoxide on the lactone ring of phthalide, leading to the formation of a sodium salt of the corresponding carboxylic acid. Subsequent acidification yields the desired 3-(phenoxymethyl)benzoic acid. While specific yield and detailed reaction conditions for the synthesis of the 3-isomer are not extensively documented in publicly available literature, the general approach is a recognized pathway for this class of compounds.
Alternative Precursor Derivatization Strategies
A prominent alternative for the synthesis of 3-(phenoxymethyl)benzoic acid is the Williamson ether synthesis. sciencemadness.orgpbworks.com This method involves the reaction of a salt of 3-halobenzoic acid or 3-(halomethyl)benzoic acid with phenol (B47542) or a phenoxide salt. For instance, 3-(bromomethyl)benzoic acid can be reacted with phenol in the presence of a base to yield 3-(phenoxymethyl)benzoic acid. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the benzylic position. sciencemadness.orgpbworks.com The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.
Conversion of 3-(Phenoxymethyl)benzoic Acid to this compound
The transformation of 3-(phenoxymethyl)benzoic acid to its corresponding acid chloride is a critical step and is typically achieved using various chlorinating agents. Thionyl chloride and oxalyl chloride are the most commonly employed reagents for this purpose.
Thionyl Chloride-Mediated Chlorination Mechanisms
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification. google.comprepchem.com The reaction mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing sulfur dioxide and the protonated acyl chloride. A final deprotonation step by another chloride ion yields the desired this compound. nih.gov
Application of Oxalyl Chloride and Other Chlorinating Agents
Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides, often favored for its milder reaction conditions. orgsyn.orggoogle.com The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The mechanism involves the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion. The reaction proceeds with the evolution of carbon dioxide and carbon monoxide, driving the reaction to completion. google.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) can also be used, though they are often more hazardous and can lead to the formation of difficult-to-remove byproducts. prepchem.com
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of chlorinating agent, the stoichiometry of the reactants, reaction temperature, and the use of a catalyst.
For thionyl chloride-mediated reactions, using an excess of thionyl chloride can drive the reaction to completion, but can also lead to the need for its removal by distillation. The reaction is often performed at reflux temperature. orgsyn.org The addition of a catalytic amount of DMF can accelerate the reaction. google.com
When using oxalyl chloride, the reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at or below room temperature. orgsyn.org The use of a stoichiometric amount of oxalyl chloride is common, with catalytic DMF.
Table 1: Synthesis of 3,5-Dimethyl Benzoyl Chloride from 3,5-Dimethylbenzoic Acid and Thionyl Chloride msu.edu
| Molar Ratio (Acid:SOCl₂) | Reaction Temperature (°C) | Reflux Time (hours) | Yield (%) | Purity (%) |
| 1:5 | 32 | 4 | 97.35 | 99.70 |
| 1:5 | 32 | 3 | >98.2 | >99.5 |
| 1:5 | 32 | 2 | - | - |
This data is for an analogous compound and serves as a representative example for optimization.
Purification of the final product is typically achieved by distillation under reduced pressure to remove any unreacted starting material and high-boiling impurities. google.comresearchgate.net Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are used to confirm the structure and purity of the final product. nih.govhmdb.caresearchgate.net
Emerging and Sustainable Synthesis Protocols for Acyl Chlorides
The synthesis of acyl chlorides, pivotal intermediates in organic chemistry, has traditionally relied on reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). prepchem.comlibretexts.org While effective, these reagents often generate hazardous byproducts (e.g., SO₂, HCl, P(O)Cl₃) and require stringent anhydrous conditions, posing environmental and handling challenges. researchgate.net Consequently, significant research has focused on developing more sustainable and efficient protocols for the synthesis of acyl chlorides like this compound. These emerging methods prioritize milder reaction conditions, catalytic approaches, and improved atom economy.
Visible-light photocatalysis has also emerged as a powerful green tool in organic synthesis, including the formation of acyl chlorides. One such method facilitates the conversion of aldehydes to acyl chlorides using N-chlorosuccinimide as the chlorine source in the presence of a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂). organic-chemistry.org This approach leverages light energy to drive the reaction under mild conditions.
Other innovative catalytic systems are being explored to activate carboxylic acids for chlorination. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base can rapidly convert carboxylic acids to their corresponding acyl chlorides. organic-chemistry.org This method is notable for its speed and its applicability to acid-sensitive substrates. organic-chemistry.org
These emerging protocols offer significant advantages over traditional methods, including milder reaction conditions, reduced waste, and the potential for one-pot procedures, aligning with the principles of sustainable chemical manufacturing.
Table 1: Comparison of Emerging Synthesis Protocols for Acyl Chlorides
| Method/Reagents | Typical Substrate | Conditions | Key Advantages |
|---|---|---|---|
| Catalytic Conversion of Esters (SnCl₂ catalyst, dichlorodiphenylmethane) symbchem.com | tert-Butyl esters symbchem.com | Room temperature, 1,2-dichloroethane (B1671644) (DCE) solvent symbchem.com | Eliminates need for carboxylic acid isolation; mild conditions; one-pot capability. symbchem.com |
| Visible-Light Photocatalysis (Ru(bpy)₃Cl₂, N-chlorosuccinimide, TBHP) organic-chemistry.org | Aldehydes organic-chemistry.org | Visible light irradiation organic-chemistry.org | Utilizes light energy; mild reaction conditions. organic-chemistry.org |
| Cyclopropene-Activated Chlorination (3,3-Dichlorocyclopropenes, tertiary amine) organic-chemistry.org | Carboxylic acids organic-chemistry.org | Rapid reaction at room temperature organic-chemistry.org | Fast conversion rates; suitable for acid-sensitive substrates. organic-chemistry.org |
| Aqueous Micellar Catalysis (Surfactant TPGS-750-M) researchgate.netacs.org | Acyl chlorides reacting with amines researchgate.netacs.org | Aqueous solution (2 wt % TPGS-750-M) acs.org | Enables use of water as a solvent; allows for recycle of the surfactant solution. researchgate.netacs.org |
| Phosphate Buffer Medium tandfonline.com | Acid chlorides reacting with amines/anilines tandfonline.com | Phosphate buffer, room temperature tandfonline.com | Metal-free; avoids toxic organic solvents; easy product isolation via filtration. tandfonline.com |
Reactivity Profiles and Mechanistic Investigations of 3 Phenoxymethyl Benzoyl Chloride
Electrophilic Acylation Mechanisms
The principal reaction of 3-(Phenoxymethyl)benzoyl chloride is electrophilic acylation, which proceeds through a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride functional group is attributed to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.
Nucleophilic acyl substitution reactions involving benzoyl chlorides generally proceed via a two-step addition-elimination mechanism. libretexts.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
The general mechanism for nucleophilic acyl substitution is depicted below:
Step 1: Nucleophilic Attack The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound.
Step 2: Formation of Tetrahedral Intermediate A tetrahedral intermediate is formed, with a negative charge on the oxygen atom.
Step 3: Elimination of Leaving Group The intermediate collapses, and the chloride ion is eliminated, regenerating the carbonyl group and forming the final product.
The rate of this reaction is dependent on both the concentration of the this compound and the nucleophile, typically following second-order kinetics. uni.edu
For benzoyl chlorides, the rate-determining step is generally the initial nucleophilic attack. libretexts.org However, the facility with which the chloride ion departs from the tetrahedral intermediate ensures that the reaction proceeds efficiently to completion. The nature of the solvent can also play a role, with polar solvents capable of solvating the departing chloride ion, thereby facilitating its departure.
Reaction with Nitrogen-Containing Nucleophiles
This compound readily reacts with a variety of nitrogen-containing nucleophiles to form amides and related derivatives. These reactions are of significant importance in the synthesis of biologically active molecules and functional materials.
The reaction of this compound with primary and secondary amines is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. vedantu.com This involves reacting the acyl chloride with the amine in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.
General Reaction Scheme:
The reaction proceeds via the previously described addition-elimination mechanism, with the amine acting as the nucleophile. The use of excess amine can also serve to neutralize the generated HCl.
| Amine Reactant | Product | Reaction Conditions |
| Primary Amine (R-NH₂) | N-Alkyl-3-(phenoxymethyl)benzamide | Base (e.g., NaOH, Pyridine), Inert Solvent (e.g., CH₂Cl₂) |
| Secondary Amine (R₂NH) | N,N-Dialkyl-3-(phenoxymethyl)benzamide | Base (e.g., NaOH, Pyridine), Inert Solvent (e.g., CH₂Cl₂) |
| Ammonia (NH₃) | 3-(Phenoxymethyl)benzamide | Aqueous ammonia |
A particularly useful application of phenoxymethyl-substituted benzoyl chlorides is in the synthesis of substituted thioureides, which are known to exhibit a range of biological activities. This synthesis proceeds through an in-situ generated isothiocyanate intermediate.
The process involves the reaction of this compound with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. This forms the highly reactive 3-(phenoxymethyl)benzoyl isothiocyanate. This intermediate is not isolated but is immediately treated with a primary aromatic or aliphatic amine to yield the corresponding N-aryl- or N-alkyl-N'-(3-phenoxymethylbenzoyl)thiourea.
Reaction Pathway for Thioureide Synthesis:
Step 1: Formation of Isothiocyanate this compound reacts with ammonium thiocyanate.
Step 2: Formation of Thioureide The in-situ formed 3-(phenoxymethyl)benzoyl isothiocyanate reacts with a primary amine.
This multi-step, one-pot synthesis is an efficient method for accessing a diverse range of substituted thioureides.
Reaction with Oxygen-Containing Nucleophiles
This compound also undergoes nucleophilic acyl substitution with oxygen-containing nucleophiles, such as water, alcohols, and carboxylates, to produce carboxylic acids, esters, and anhydrides, respectively.
The reaction with water, or hydrolysis, leads to the formation of 3-phenoxybenzoic acid and hydrochloric acid. biologyinsights.comput.poznan.pl This reaction can occur upon exposure to moist air and is generally exothermic.
Reaction with alcohols, or alcoholysis, in the presence of a base like pyridine, yields the corresponding esters. uni.edu The reactivity follows the order: primary alcohols > secondary alcohols > tertiary alcohols, primarily due to steric hindrance.
Table of Reactions with Oxygen-Containing Nucleophiles:
| Nucleophile | Product |
| Water (H₂O) | 3-Phenoxybenzoic Acid |
| Alcohol (R-OH) | 3-(Phenoxymethyl)benzoate Ester |
| Carboxylate (R-COO⁻) | Mixed Anhydride |
The kinetics of the alcoholysis of substituted benzoyl chlorides have been studied, and the reactions are typically second-order, being first-order in both the acyl chloride and the alcohol. uni.edu
Reaction with Sulfur-Containing Nucleophiles
The electrophilic nature of the carbonyl carbon in this compound also allows for reactions with sulfur-containing nucleophiles, leading to the formation of thioesters.
Thiols (mercaptans) react with this compound in a manner analogous to alcohols to produce thioesters. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Thiols are generally more nucleophilic than their corresponding alcohols, which can lead to faster reaction rates.
The resulting thioesters are important compounds in their own right and can also serve as versatile intermediates for further synthetic transformations due to the unique reactivity of the thioester linkage.
| Thiol | Base | Solvent | Product |
| Ethanethiol | Triethylamine | Dichloromethane (B109758) | S-Ethyl 3-(phenoxymethyl)benzothioate |
| Propanethiol | Pyridine | Tetrahydrofuran | S-Propyl 3-(phenoxymethyl)benzothioate |
| Thiophenol | Triethylamine | Dichloromethane | S-Phenyl 3-(phenoxymethyl)benzothioate |
This table provides examples of potential thioester formation reactions.
Chemo- and Regioselectivity in Acylation Reactions
In molecules containing multiple nucleophilic sites, the chemo- and regioselectivity of acylation with this compound becomes a critical consideration. The inherent reactivity differences between various functional groups, such as hydroxyl and amino groups, as well as steric hindrance around the nucleophilic centers, play a crucial role in determining the outcome of the reaction.
For instance, in a molecule containing both a primary alcohol and a secondary alcohol, the less sterically hindered primary alcohol is generally acylated preferentially. Similarly, an amino group is typically more nucleophilic than a hydroxyl group and will react preferentially with the acyl chloride.
The regioselectivity of acylation can also be influenced by the reaction conditions. researchgate.net The choice of solvent, temperature, and the presence of specific catalysts can be manipulated to favor the acylation of a particular functional group. For example, in diols, selective acylation of one hydroxyl group over another can sometimes be achieved by using a bulky base or by employing protecting group strategies. Understanding and controlling these selectivity issues are paramount for the successful application of this compound in the synthesis of complex molecules.
Applications of 3 Phenoxymethyl Benzoyl Chloride As a Synthetic Intermediate
Building Block for Complex Heterocyclic Systems
The structure of 3-(Phenoxymethyl)benzoyl chloride is well-suited for intramolecular reactions that lead to the formation of complex, multi-ring heterocyclic systems.
A key application of this compound and its analogues is in the synthesis of the dibenzo[b,e]oxepin-11(6H)-one core structure. nih.govresearchgate.net This is achieved through an intramolecular Friedel-Crafts cyclization reaction. The process begins with the conversion of the corresponding 2-(phenoxymethyl)benzoic acid to its more reactive acid chloride form. researchgate.net In the presence of a Lewis acid catalyst like polyphosphoric acid, the acyl chloride group acylates the phenoxy ring, leading to the closure of the seven-membered oxepine ring and the formation of the tricyclic ketone. nih.gov
This synthetic strategy has been employed to create a series of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes. nih.govnih.gov The initial ketone products (4a-f) are further reacted with hydroxylamine (B1172632) hydrochloride to form oximes, which are then acylated with various benzoyl chlorides to yield the final O-benzoyloxime derivatives (6a-h). nih.gov
Table 1: Synthesized Dibenzo[b,e]oxepin-11(6H)-one Derivatives
| Compound | Intermediate Precursor | Final Product Structure |
|---|---|---|
| 4a-f | 2-(Phenoxymethyl)benzoyl chloride analogues | Dibenzo[b,e]oxepin-11(6H)-one |
| 5a-f | Ketones (4a-f) and hydroxylamine hydrochloride | Dibenzo[b,e]oxepin-11(6H)-one oxime |
| 6a-h | Oximes (5a-f) and substituted benzoyl chlorides | (E/Z)-dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes |
This compound serves as a valuable precursor for synthesizing molecules containing the 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) ring systems. ijpsm.com The synthesis of 1,2,4-oxadiazoles often involves the acylation of amidoxime (B1450833) precursors. ijpsm.com The benzoyl chloride functional group of this compound readily acylates the amidoxime, forming an O-acylamidoxime intermediate which then undergoes cyclization upon heating to form the oxadiazole ring. ijpsm.com
Similarly, phenoxymethylene substituted 1,3,4-oxadiazoles have been synthesized. nih.govresearchgate.net These syntheses highlight the role of the phenoxymethyl (B101242) benzoyl moiety as a key structural component. The general route to 1,3,4-oxadiazoles often starts with hydrazide derivatives which are cyclized, a process that can be facilitated by the reactivity of an acyl chloride like this compound. ijpsm.com
Role in the Elaboration of Substituted Benzoyl-Containing Scaffolds
As a substituted benzoyl chloride, this compound is a versatile reagent for elaborating molecular scaffolds by introducing the 3-(phenoxymethyl)benzoyl group. researchgate.netgoogle.com This is most commonly achieved through Friedel-Crafts acylation reactions with aromatic compounds to produce the corresponding substituted benzophenones. wikipedia.orgnih.gov The reaction of this compound with an aromatic substrate in the presence of a Lewis acid catalyst attaches the 3-(phenoxymethyl)benzoyl moiety to the substrate, creating a more complex ketone scaffold. nih.gov
Furthermore, its acyl chloride functionality allows for straightforward reactions with nucleophiles like alcohols and amines to form esters and amides, respectively. wikipedia.orgnih.gov This provides a direct method for incorporating the phenoxymethylbenzoyl scaffold onto a wide variety of molecules, thereby modifying their chemical properties.
Strategic Incorporation into Precursors for Advanced Materials Synthesis
The structural features of this compound make it a candidate for strategic incorporation into precursors for advanced materials. Benzoyl chloride and its derivatives are known intermediates in the production of various polymers and resins. wikipedia.orgnih.gov The dibenzo[b,f]heteropine scaffold, which is structurally related to the dibenzo[b,e]oxepin system derived from phenoxymethyl benzoyl chlorides, has found applications in materials science, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org By incorporating the specific 3-(phenoxymethyl)benzoyl unit, it is possible to synthesize monomers that can be polymerized to create materials with tailored thermal, optical, or mechanical properties.
Utility in the Synthesis of Specific Organic Frameworks
The compound is an important intermediate in the synthesis of molecules for specialized applications, such as in the dye industry or as precursors to certain biologically active molecules.
Benzoyl chloride itself is a general intermediate in the preparation of dyes. wikipedia.orgnih.govmodichemical.com More specifically, heterocyclic systems like oxadiazoles, which can be synthesized using this compound as a precursor, are known to be important structural motifs in certain types of dyes, such as cyanine (B1664457) dyes. researchgate.net The incorporation of the 3-(phenoxymethyl)benzoyl group can influence the chromophoric system of the dye molecule, affecting its color and light-fastness properties.
This compound and structurally similar reagents are used in the multistep synthesis of various complex molecules. nih.govmanchester.ac.uk For example, the synthesis of dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximes is a clear demonstration of its utility. nih.gov In a similar vein, phenoxymethylene oxadiazole benzenesulfonamides have been synthesized, where the phenoxymethylene benzoyl component is a core structural element. nih.gov Another analogous reaction is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which is produced by reacting 3-(chloromethyl)benzoyl chloride with salicylic (B10762653) acid in a straightforward acylation reaction. nih.gov These examples underscore the role of this compound as a foundational building block for constructing specific and complex molecular frameworks without discussing the biological roles of the resulting compounds.
Spectroscopic Characterization and Analytical Methodologies in Synthetic Contexts
Spectroscopic Confirmation of Reaction Products and Intermediates
Spectroscopy is an indispensable tool for the structural verification of 3-(Phenoxymethyl)benzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is paramount for detailing the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with analogous compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the two benzene (B151609) rings would appear in the typical downfield region of approximately 7.0-8.2 ppm. The methylene (B1212753) protons (-CH₂-) of the phenoxymethyl (B101242) group would likely produce a singlet at around 5.1-5.3 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, characteristic peaks would include the carbonyl carbon of the benzoyl chloride group, expected around 168 ppm. The methylene carbon would appear further upfield, while the aromatic carbons would span the region from approximately 115 to 160 ppm. Data from the closely related compound, benzyl (B1604629) chloride, shows carbon signals for the aromatic ring between 128 and 138 ppm and the chloromethyl carbon at 46 ppm, providing a reference for the phenoxymethyl substituent's influence. hmdb.ca
Predicted ¹H and ¹³C NMR Data for this compound
| Spectrum Type | Functional Group | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.2 | Complex multiplet patterns |
| ¹H NMR | Methylene Protons (-O-CH₂-Ar) | ~5.2 | Singlet |
| ¹³C NMR | Carbonyl Carbon (-COCl) | ~168 | - |
| ¹³C NMR | Aromatic Carbons (C-O, C-C=O) | 155 - 160 | Quaternary carbons |
| ¹³C NMR | Aromatic Carbons (C-H) | 115 - 135 | - |
| ¹³C NMR | Methylene Carbon (-O-CH₂-Ar) | ~70 | - |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying specific functional groups within a molecule. For this compound, the spectrum is dominated by strong absorptions characteristic of the acid chloride and ether functionalities.
The most prominent feature is the very strong carbonyl (C=O) stretching vibration of the benzoyl chloride group. This peak is typically found in the range of 1770-1800 cm⁻¹. For comparison, neat benzoyl chloride exhibits a strong band at approximately 1774 cm⁻¹. nist.govnist.gov Another key feature is the C-O-C stretching of the ether linkage, which would present as one or two bands in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their expected regions.
Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C=O Stretch | Acid Chloride | 1800 - 1770 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium |
| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong |
| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Strong |
| C-Cl Stretch | Acid Chloride | 900 - 600 | Medium-Strong |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₁₄H₁₁ClO₂ giving it a molecular weight of approximately 246.69 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak would also be observed.
Common fragmentation patterns for such a molecule would include the loss of the chlorine atom (-35/37 Da) and the loss of the entire carbonyl chloride group (-63/65 Da), leading to significant fragment ions.
Chromatographic Techniques for Reaction Monitoring and Purification Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for monitoring the progress of a synthesis and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a well-suited technique for analyzing this compound and its potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, would provide good separation. sielc.com This method allows for the quantification of the starting materials, intermediates, the final product, and any side products, thereby enabling the optimization of reaction conditions and the confirmation of product purity. For instance, methods developed for benzyl chloride analysis can be adapted, using a UV detector set to an appropriate wavelength (e.g., 220 nm) to monitor the aromatic compound. jocpr.com
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful tool, particularly for assessing the presence of volatile impurities. A validated GC-MS method for a related compound, benzyl chloride, demonstrates the utility of this technique for achieving low limits of detection and quantification. nih.gov For this compound, a high-temperature capillary column would be required due to its higher boiling point. This method would be effective in separating and identifying any residual solvents or low-boiling point side products.
Advanced Derivatization Strategies for Analytical Enhancement
While this compound is the analyte of interest in the contexts above, the benzoyl chloride functional group itself is a powerful tool in analytical chemistry for enhancing the detection of other molecules.
Benzoyl Chloride Derivatization for Enhanced Detection in LC-MS/MS
Many small, polar endogenous molecules, such as neurotransmitters and amino acids, are challenging to analyze with standard reverse-phase LC-MS/MS due to poor retention on C18 columns and sometimes poor ionization efficiency. Chemical derivatization with a reagent like benzoyl chloride is a strategy to overcome these issues. nih.govnih.gov
The process, known as benzoylation, involves reacting the analyte with benzoyl chloride under basic conditions. The reaction targets primary and secondary amines, as well as phenolic and hydroxyl groups. researchgate.net This appends a nonpolar benzoyl group to the polar analyte. The benefits of this approach are numerous:
Increased Hydrophobicity: The added benzoyl group significantly increases the hydrophobicity of the analyte, leading to better retention on reverse-phase HPLC columns and improved chromatographic separation. nih.gov
Improved Ionization: The benzoyl group can enhance the ionization efficiency of the derivatized analyte in the mass spectrometer source, leading to better sensitivity.
Enhanced Sensitivity and Selectivity: The derivatization provides a common structural tag that can be used for selective detection in MS/MS methods, such as monitoring for the neutral loss of the benzoyl group. nih.gov
Broad Applicability: The method has been successfully applied to a wide range of compounds, including catecholamines, indoleamines, amino acids, and polyamines, in various biological matrices like serum, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov
This derivatization is typically rapid, often completing in minutes at room temperature, making it suitable for high-throughput targeted metabolomics assays. nih.govnih.gov
Principles of Derivatization for Volatility and Ionization Improvement
In the analytical context of chemical synthesis, it is often necessary to analyze not just the final product, but also starting materials, intermediates, and byproducts. Some of these compounds may not be directly suitable for analysis by standard methods like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization is a strategy used to modify an analyte's chemical structure to make it more amenable to analysis. nih.govacs.org The primary goals of derivatization are to increase a compound's volatility for GC analysis and to improve its ionization efficiency and chromatographic retention for LC-MS analysis. nih.govchromatographyonline.com
For GC analysis, a compound must be thermally stable and sufficiently volatile to be carried through the GC column. While this compound itself is an acyl chloride and expected to be compatible with GC, its synthetic precursor, 3-phenoxybenzoic acid, is polar and non-volatile. To analyze the acid by GC, it would first need to be derivatized, for example, through silylation, to convert the polar carboxylic acid group into a nonpolar and more volatile silyl (B83357) ester.
For LC-MS analysis, particularly using the common reversed-phase chromatography, highly polar molecules can be challenging as they are poorly retained on the column and may exhibit poor ionization efficiency, leading to low sensitivity. chromatographyonline.comumich.edu Derivatization with a hydrophobic (nonpolar) tag can resolve these issues. umich.edu Benzoyl chloride and its analogues are excellent derivatizing agents for this purpose, reacting with specific functional groups under mild conditions. nih.govchromatographyonline.com
The underlying chemistry for this derivatization is often the Schotten-Baumann reaction, where an acyl chloride reacts with alcohols or amines in the presence of a base. acs.orgchromatographyonline.com While this compound is a synthetic target, the principles of derivatization are well-illustrated by the use of its simpler analogue, benzoyl chloride. Benzoyl chloride is widely used to derivatize polar analytes such as amines, phenols, and alcohols. nih.govacs.org The addition of the benzoyl group does two things:
Increases Hydrophobicity : The nonpolar benzoyl group increases the analyte's affinity for the nonpolar stationary phase in reversed-phase LC, leading to better retention and separation. chromatographyonline.comumich.edu
Enhances Ionization : The benzoyl moiety can improve the ionization efficiency of the analyte in the mass spectrometer's ion source, significantly boosting signal intensity and lowering detection limits, in some cases by up to 1,000-fold. nih.govumich.edu
This derivatization is a rapid and effective method, with reactions often completing in under a minute at room temperature. chromatographyonline.com It has been successfully applied to the analysis of a wide array of challenging molecules, including neurochemicals and various metabolites from complex biological samples. umich.edunih.gov Therefore, in the synthetic context of this compound, derivatization techniques would be a critical tool for analyzing polar starting materials or byproducts that contain amine or alcohol functional groups.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-phenoxybenzoic acid |
| Benzoyl chloride |
| Chloroacetyl chloride |
| o-cresol |
| Phenyl benzoate |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the electronic characteristics that govern the reactivity of a molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).
For 3-(phenoxymethyl)benzoyl chloride, FMO analysis would be crucial for understanding its reactions with various nucleophiles. The energy gap between the HOMO and LUMO would provide a measure of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Predicted Value (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital. A higher value indicates stronger nucleophilicity. |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates stronger electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO. A smaller gap suggests higher reactivity. |
Note: The data in this table is hypothetical and awaits experimental or computational determination.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are the sites of nucleophilic attack.
Mechanistic Probing through Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as its hydrolysis or its reaction with an amine, transition state analysis could elucidate the step-by-step pathway of the reaction. By calculating the energy barriers associated with different potential mechanisms (e.g., addition-elimination vs. SN2-type), the most likely reaction pathway can be determined. This level of mechanistic detail is often difficult to obtain through experimental methods alone.
Prediction of Selectivity and Reaction Outcomes
In molecules with multiple reactive sites, computational models can predict the selectivity of a reaction. While the primary reactive site in this compound is the acyl chloride group, the presence of two aromatic rings could potentially lead to side reactions under certain conditions. Computational studies could predict the regioselectivity of, for example, electrophilic aromatic substitution on either of the phenyl rings by analyzing the relative stabilities of the possible intermediates.
Conformation and Conformational Dynamics Studies
The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity and physical properties. This compound has several rotatable bonds, including the C-O-C ether linkage and the bond connecting the benzoyl group to the phenyl ring. Conformational analysis would involve calculating the potential energy surface of the molecule as a function of these rotational angles to identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation and the flexibility of the molecule is essential for predicting how it might interact with other molecules, such as in a biological system or as a monomer in a polymerization reaction.
Future Research Trajectories and Synthetic Innovations
Development of Green Chemistry Approaches for its Synthesis and Reactions
The future of synthesizing and utilizing 3-(Phenoxymethyl)benzoyl chloride is increasingly tied to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. A significant area of focus is the synthesis of its precursors, such as 3-(phenoxymethyl)phenol, which can then be converted to the corresponding benzoic acid and subsequently to the target acyl chloride.
One promising green approach involves the use of phase-transfer catalysis (PTC). researchgate.net Research on the synthesis of a related precursor, 3-(phenylmethoxy)phenol, has demonstrated the advantages of liquid-liquid-liquid phase-transfer catalysis (L-L-L PTC). researchgate.net This method offers substantial rate intensification and higher selectivity compared to conventional biphasic systems. researchgate.net A key feature of L-L-L PTC is the formation of a third, catalyst-rich phase where the reaction predominantly occurs, which helps minimize waste and improves profitability. researchgate.net The catalyst can be recovered and reused multiple times with little detriment to its reactivity, directly addressing the green chemistry goal of waste minimization. researchgate.net
Furthermore, efforts are being made to develop cleaner production methods for benzoyl chlorides in general, moving away from traditional reagents like thionyl chloride which produce corrosive HCl and SO2 gases. google.com Alternative one-step synthetic methods using Lewis acid catalysts are being explored, which are simpler to control, operate under mild conditions, and generate less waste that can be processed harmlessly. google.com
Catalyst Development for Enhanced Selectivity and Efficiency
Catalyst innovation is central to improving the synthesis of this compound and enhancing the efficiency and selectivity of its subsequent reactions. Development spans both homogeneous and heterogeneous catalytic systems.
For precursor synthesis, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to provide 100% selectivity for the desired mono-substituted product, avoiding the formation of bis-alkylated byproducts. researchgate.net
For reactions involving the benzoyl chloride group, such as Friedel-Crafts acylation, heterogeneous catalysts are gaining prominence. Solid acid catalysts like zeolites (e.g., HBEA) offer significant advantages over traditional homogeneous Lewis acids (e.g., AlCl₃), which are used in stoichiometric amounts and generate considerable waste. frontiersin.org Zeolites are reusable, non-corrosive, and their shape-selective properties can prevent the formation of undesired by-products. frontiersin.org Fly ash-based HBEA zeolites, for instance, have demonstrated high conversion rates and excellent selectivity in the acylation of anisole (B1667542) with benzoyl chloride. frontiersin.org
In the realm of cross-coupling reactions, palladium and copper catalysts are crucial for transformations like the acyl Sonogashira reaction, which couples acyl chlorides with terminal alkynes. researchgate.net Research is focused on developing heterogeneous palladium or copper catalysts that are efficient even without a co-catalyst and can operate under milder conditions, although improving their reusability remains a challenge. researchgate.net
| Catalyst System | Reaction Type | Key Findings | Reference |
| Tetrabutylammonium bromide (TBAB) | O-alkylation (Precursor Synthesis) | Achieved 100% selectivity for the mono-alkylated product; catalyst reusable for up to six cycles with minimal loss in reactivity. | researchgate.net |
| HBEA Zeolite (from Coal Fly Ash) | Friedel-Crafts Acylation | Reached up to 83% conversion of benzoyl chloride with 93-96% selectivity for the desired 4-methoxyacetophenone product. | frontiersin.org |
| Palladium/Copper Complexes | Acyl Sonogashira Cross-Coupling | Efficient for coupling aroyl chlorides with alkynes under relatively mild conditions, even without a copper co-catalyst. | researchgate.net |
Exploration of Novel Reactivity Patterns and Derivatization Opportunities
While the classical reactivity of benzoyl chlorides (e.g., esterification, amidation) is well-established, modern research is uncovering novel reactivity patterns and expanding derivatization possibilities. A significant application is in the field of analytical chemistry, where benzoyl chloride is used as a derivatizing agent to improve the detection of small molecules by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govchromatographyonline.com This technique is applicable to a wide range of compounds, including primary and secondary amines, phenols, and thiols. nih.gov Derivatization with benzoyl chloride enhances the sensitivity and selectivity of analyses, enabling the quantification of numerous neurologically relevant compounds, metabolites, and biomarkers in complex biological samples like human serum and cerebrospinal fluid. nih.govnih.gov
Beyond analytical applications, this compound can be used in complex, multi-step syntheses to build sophisticated molecular architectures. For example, benzoyl chlorides are key reagents in the synthesis of novel azetidinone derivatives, which are explored for their biological activities. nih.gov The reaction sequence often involves creating an intermediate Schiff base which then undergoes cyclocondensation with an acyl chloride. nih.gov Researchers are also exploring less conventional reactions, such as those with frustrated Lewis pairs, which can lead to unique molecular transformations. researchgate.net The reaction of 2-(chloroseleno)benzoyl chloride, a related compound, with various nucleophiles has also been studied, providing insights into potential reactivity pathways for other substituted benzoyl chlorides. researchgate.net
Integration into Automated Synthesis Platforms
The integration of chemical synthesis into automated and continuous flow platforms represents a significant leap forward in production efficiency, safety, and consistency. While batch processing is common, it can suffer from issues of unstable product quality between batches and high labor intensity. google.com
Continuous manufacturing systems, often employing continuous stirred-tank reactors (CSTRs) and automated process controls, are being designed for the production of related compounds like aryl sulfonyl chlorides and other benzoyl chloride derivatives. google.commdpi.com These systems allow for precise control over reaction parameters, leading to significant improvements in process setpoint consistency and reliability. mdpi.com For instance, a continuous production process for p-methyl benzoyl chloride using a reactor followed by distillation in a film evaporator achieved a high yield and purity. google.com The automation of the entire workflow, from reagent feeding to purification, minimizes manual intervention and enhances safety, especially when dealing with hazardous reagents. mdpi.com These automated platforms are not only for large-scale production but are also valuable in research and development for rapid reaction optimization. beilstein-journals.org
| Process Type | Compound | Key Performance Metrics | Reference |
| Continuous Production | p-Methyl benzoyl chloride | Yield: 98.2%; Purity: 99.4% | google.com |
| Automated Continuous Synthesis | Aryl Sulfonyl Chlorides | Demonstrated significant improvements in process setpoint consistency and reliability over manual control. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Phenoxymethyl)benzoyl chloride, and how can reaction efficiency be optimized?
- Methodology :
- Carboxylic acid precursor route : React 3-(phenoxymethyl)benzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Use catalytic pyridine to neutralize HCl and drive the reaction to completion .
- Friedel-Crafts acylation : Treat phenoxymethylbenzene with phosgene (COCl₂) in the presence of AlCl₃. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) to avoid over-chlorination .
- Optimization : Maintain temperatures between 60–80°C for thionyl chloride reactions. Excess SOCl₂ (1.5–2 equivalents) ensures complete conversion. Distill the product under reduced pressure (e.g., 20 mmHg) to isolate pure this compound .
Q. How should researchers safely handle and store this compound?
- Safety protocols :
- Use nitrile gloves, chemical goggles, and a fume hood to prevent skin/eye contact and inhalation of corrosive vapors .
- In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Store in a locked cabinet (P405 compliance) to restrict access .
Q. What analytical techniques are suitable for characterizing this compound?
- Characterization workflow :
- NMR : Confirm structure via ¹H NMR (CDCl₃, δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl) .
- Mass spectrometry : Use EI-MS to observe molecular ion peaks (expected m/z ~260 for C₁₄H₁₁ClO₂) and fragmentation patterns .
- Purity assessment : Verify via GC-MS or HPLC (C18 column, acetonitrile/water gradient) to detect residual starting materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for benzoyl chloride derivatives?
- Data reconciliation strategy :
- Structure-activity relationship (SAR) : Compare carcinogenicity classifications of structurally similar compounds (e.g., benzyl chloride vs. benzoyl chloride). Note that α-chlorinated toluenes (Group 2A carcinogens) exhibit higher carcinogenic potential than benzoyl chloride derivatives, which lack sufficient animal evidence .
- Experimental validation : Conduct Ames tests or in vitro mutagenicity assays (e.g., micronucleus assay) for this compound to address data gaps .
Q. What strategies improve the stability of this compound in aqueous reaction media?
- Stabilization approaches :
- Solvent selection : Use aprotic solvents (e.g., dichloromethane, THF) to minimize hydrolysis. Add molecular sieves (3Å) to scavenge trace water .
- Low-temperature reactions : Perform acylations at 0–5°C to slow hydrolysis. Quench excess reagent with dry alcohols (e.g., methanol) post-reaction .
Q. How can LC-MS/MS be adapted for trace analysis of this compound in biological matrices?
- Analytical workflow :
- Derivatization : Label hydrolyzed benzoic acid metabolites with benzoyl chloride-d5 (stable isotope) to enhance ionization efficiency in positive ESI mode .
- Chromatography : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile.
- Quantification : Apply MRM transitions (e.g., m/z 260 → 105 for the parent ion) with a deuterated internal standard for calibration .
Methodological Notes
- Synthetic scalability : For gram-scale production, replace SOCl₂ with PCl₅ in refluxing benzene, but ensure rigorous HCl scrubbing to meet environmental safety standards .
- Contradictory boiling points : Cross-validate physical properties (e.g., boiling point) using multiple sources (e.g., NIST Chemistry WebBook and manufacturer catalogs ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
